![molecular formula C10H18O3 B13676446 [4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
[4-(hydroxymethyl)cyclohexyl]methyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Hydroxymethyl)cyclohexyl]methyl Acetate: is an organic compound with a unique structure that combines a cyclohexane ring with a hydroxymethyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate typically involves the esterification of [4-(Hydroxymethyl)cyclohexyl]methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
Chemistry: In chemistry, [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmacologically active compounds.
Industry: Industrially, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different applications.
作用機序
The mechanism of action of [4-(Hydroxymethyl)cyclohexyl]methyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating biological processes.
類似化合物との比較
Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure.
Cyclohexylmethanol: A compound with a hydroxymethyl group attached to a cyclohexane ring.
Cyclohexyl Acetate: An ester with a cyclohexane ring and an acetate group.
Uniqueness: [4-(Hydroxymethyl)cyclohexyl]methyl Acetate is unique due to its combination of a hydroxymethyl group and an acetate ester on a cyclohexane ring
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
[4-(hydroxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C10H18O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h9-11H,2-7H2,1H3 |
InChIキー |
TUCQZIYCSGJNMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1CCC(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


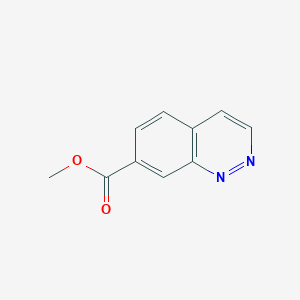
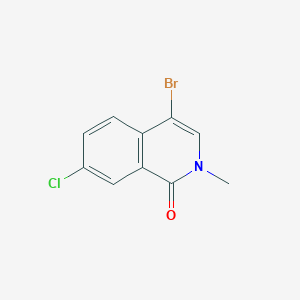
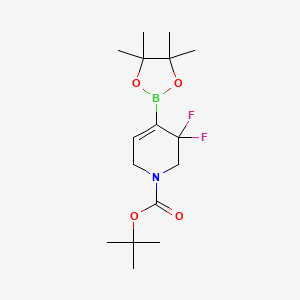


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
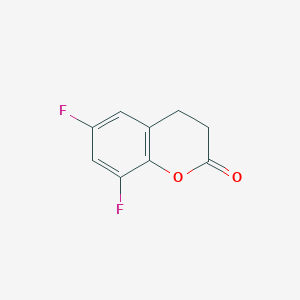
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

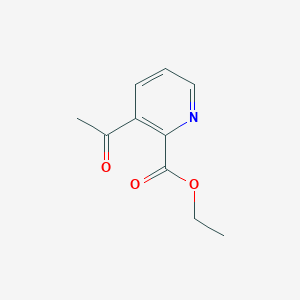
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)



